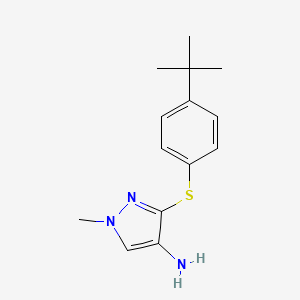
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclobutyl group, a fluorine atom, and a hydroxyethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluorine atom and the cyclobutyl group. The final step involves the attachment of the hydroxyethyl group to the carboxamide moiety.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via cycloaddition reactions or through the use of cyclobutyl halides in nucleophilic substitution reactions.
Hydroxyethyl Group Attachment: The hydroxyethyl group is typically introduced through nucleophilic substitution reactions using ethylene oxide or ethylene glycol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carboxamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azide derivative.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, ethylene oxide.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines.
Substitution Products: Azides, other substituted derivatives.
Aplicaciones Científicas De Investigación
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Chemical Biology: The compound serves as a probe to study biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism by which N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and the hydroxyethyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The cyclobutyl group may contribute to the compound’s stability and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-3-carboxamide
- N-cyclobutyl-3-chloro-N-(2-hydroxyethyl)pyridine-4-carboxamide
- N-cyclobutyl-3-fluoro-N-(2-methoxyethyl)pyridine-4-carboxamide
Uniqueness
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the hydroxyethyl group increases its solubility and reactivity.
Propiedades
IUPAC Name |
N-cyclobutyl-3-fluoro-N-(2-hydroxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-8-14-5-4-10(11)12(17)15(6-7-16)9-2-1-3-9/h4-5,8-9,16H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLMKZZWOBFFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CCO)C(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)

![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)
![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)


![3-[(5,6-Diethyl-1,2,4-triazin-3-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B6644642.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)

![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)

